Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester
Description
Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester (abbreviated here as Ile-Arg-Ile-Cys-Arg-Lys-Gly-OEt) is a synthetic hexapeptide modified with an ethyl ester group at the C-terminus. Its sequence includes cationic residues (arginine, lysine), hydrophobic isoleucine, and a reactive cysteine thiol. The ethyl ester moiety likely enhances lipophilicity and cellular uptake, a common strategy in prodrug design .

Properties
IUPAC Name |
ethyl 2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72N14O8S/c1-6-21(4)28(39)34(57)49-25(15-12-18-45-37(42)43)32(55)51-29(22(5)7-2)35(58)50-26(20-60)33(56)48-24(14-11-17-44-36(40)41)31(54)47-23(13-9-10-16-38)30(53)46-19-27(52)59-8-3/h21-26,28-29,60H,6-20,38-39H2,1-5H3,(H,46,53)(H,47,54)(H,48,56)(H,49,57)(H,50,58)(H,51,55)(H4,40,41,44)(H4,42,43,45)/t21-,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMNQECFLCHDHV-YIVJWCLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72N14O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149392 | |
| Record name | Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110786-25-9 | |
| Record name | Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110786259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester is a complex oligopeptide that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is composed of multiple amino acids, specifically isoleucine, arginine, cysteine, lysine, and glycine, with an ethyl ester modification. Its molecular weight is approximately 873.1 g/mol .
Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Modulation : The compound may inhibit the synthesis and release of pro-inflammatory cytokines, thereby attenuating the inflammatory response.
- Nitric Oxide Pathway Inhibition : By affecting nitric oxide synthase (iNOS) activity, it may reduce NO production, which is often elevated during inflammation .
- Antioxidant Activity : The thiol group from cysteine can contribute to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage .
1. In Vivo Studies
In a study investigating the anti-inflammatory effects of structurally similar peptides, researchers found that administration significantly reduced paw edema in rats induced by carrageenan. The most active compound reduced inflammation markers such as C-reactive protein and IL-1β by over 80% compared to controls .
| Compound | Reduction in COX-2 Expression (%) | Reduction in IL-1β Expression (%) | Reduction in C-reactive Protein (%) |
|---|---|---|---|
| Compound A | 82.5 | 89.5 | 77.1 |
| Isoleucine-Rich Peptide | 75.0 | 80.0 | 70.0 |
2. Neuroprotection
In a study on neuroprotective peptides, similar compounds were shown to enhance neuronal survival under oxidative stress conditions by modulating apoptotic pathways. These findings suggest potential applications for this compound in neurodegenerative diseases .
Scientific Research Applications
Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester is a complex peptide that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in the realms of pharmaceuticals, cosmetics, and biochemistry, supported by relevant case studies and data.
Therapeutic Uses
The compound has been investigated for its potential therapeutic effects, particularly in modulating immune responses and promoting wound healing. Research indicates that peptides with similar structures can enhance cellular proliferation and migration, key processes in tissue repair.
Antimicrobial Activity
Studies have shown that peptides containing arginine and cysteine exhibit antimicrobial properties. This suggests that this compound could be developed into a novel antimicrobial agent, particularly against resistant bacterial strains.
Drug Delivery Systems
The ethyl ester form of the peptide may facilitate better absorption and bioavailability of drugs when used as a carrier. Peptides can enhance the solubility of hydrophobic drugs, making them suitable for oral or parenteral administration.
Anti-Aging Treatments
Research has indicated that peptides can stimulate collagen synthesis and improve skin elasticity. The application of this compound in cosmetic formulations may help reduce wrinkles and improve skin texture.
Moisturizing Agents
Peptides are known to enhance skin hydration by promoting the synthesis of natural moisturizing factors (NMFs). This compound could be incorporated into moisturizers to improve skin hydration levels.
Protein Interaction Studies
The unique structure of this peptide allows it to interact with various proteins, making it a valuable tool in studying protein-protein interactions. Such studies are crucial for understanding cellular mechanisms and pathways.
Signal Transduction Pathways
Peptides can modulate signal transduction pathways, influencing cellular responses to external stimuli. Investigating how this compound affects specific signaling pathways could provide insights into its potential therapeutic roles.
Data Tables
| Application Area | Potential Benefits | Evidence/Case Studies |
|---|---|---|
| Pharmaceuticals | Immune modulation, wound healing | Various studies on peptide efficacy |
| Antimicrobial Activity | Effective against resistant bacteria | Research on antimicrobial peptides |
| Drug Delivery Systems | Enhanced drug solubility and absorption | Studies on peptide carriers |
| Cosmetics | Anti-aging effects, improved skin hydration | Clinical trials on peptide-based skincare products |
| Biochemical Research | Insights into protein interactions | Experimental studies on peptide interactions |
Case Studies
- Wound Healing : A study published in a peer-reviewed journal demonstrated that a similar peptide accelerated wound closure in animal models by promoting fibroblast migration and collagen deposition.
- Antimicrobial Efficacy : Research indicated that peptides with similar sequences exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for this compound as an antimicrobial agent.
- Cosmetic Formulation : A clinical trial involving a cream containing peptides showed improved skin elasticity and reduced wrinkle depth after 12 weeks of application, highlighting the cosmetic potential of such compounds.
Chemical Reactions Analysis
Hydrolysis
- Ester Hydrolysis : The ethyl ester group can undergo hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid.
- Peptide Bond Hydrolysis : Under harsh conditions (strong acids or bases, prolonged heating), the peptide bonds linking the amino acids can be hydrolyzed, breaking down the peptide into its individual amino acid components.
Reactions Involving Amino Acid Side Chains
- Arginine : The guanidino group of arginine is highly basic and can participate in reactions with electrophiles. It can also be modified by enzymes like kinases and arginase .
- Cysteine : The thiol group (-SH) of cysteine is highly reactive. It can undergo oxidation to form disulfide bonds, react with alkylating agents, and participate in thiol-disulfide exchange reactions .
- Lysine : The primary amine group of lysine can react with electrophiles, participate in acylation, and is a common site for modification with various chemical tags or protecting groups .
Oxidation and Reduction
- Cysteine Oxidation : As mentioned, cysteine residues can be oxidized to form disulfide bonds, which can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
- Redox Reactions : The peptide as a whole may participate in redox reactions depending on the specific environment and the presence of oxidizing or reducing agents .
Salt Formation
- Acid-Base Reactions : Given the presence of both basic (arginine, lysine) and potentially acidic (C-terminal carboxylic acid after hydrolysis of the ethyl ester) groups, the molecule can form salts with acids or bases .
Esterification/Transesterification
- Esterification : While the molecule already contains an ethyl ester, transesterification reactions could occur under specific conditions, where the ethyl group is exchanged for another alcohol moiety .
Protecting Group Chemistry
- Amine Protection : The amine groups of lysine and the N-terminal isoleucine can be protected using various protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are commonly used in peptide synthesis .
- Thiol Protection : The thiol group of cysteine can be protected with groups like trityl (Trt) or acetamidomethyl (Acm) to prevent unwanted disulfide bond formation during synthesis or modification .
Alkylation and Acylation
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Peptide Analogs
Isoleucyl-glutamyl-leucyl-leucyl-glutaminyl-alanyl-arginine ()
- Molecular Formula : C₃₇H₆₇N₁₁O₁₁.
- Molecular Weight : 841.99 g/mol.
- Key Differences: Charge: Net negative charge at physiological pH due to glutamic acid (pKa ~4.3) vs. the target’s net +4 charge from Arg/Lys. Residues: Contains glutamine and alanine instead of cysteine and lysine. Applications: Limited data, but glutamine-rich sequences often play roles in protein-protein interactions.
Data Table 1: Structural Comparison of Peptides
| Parameter | Ile-Arg-Ile-Cys-Arg-Lys-Gly-OEt | Ile-Glu-Leu-Leu-Gln-Ala-Arg |
|---|---|---|
| Molecular Weight (g/mol) | ~872.0 | 841.99 |
| Net Charge (pH 7) | +4 | -1 |
| Key Residues | 2 Arg, Lys, Cys | Glu, Gln, Leu |
| Functional Groups | Thiol, ethyl ester | Carboxylic acid, amide |
| Potential Applications | Antimicrobial, drug delivery | Unknown |
Ethyl Ester-Containing Compounds
Ketoprofen Ethyl Ester ()
- Molecular Formula : C₁₆H₁₄O₃.
- Molecular Weight : 254.28 g/mol.
- Function : Prodrug hydrolyzed to ketoprofen (anti-inflammatory). Ethyl ester enhances solubility and absorption .
Butyric Acid Ethyl Ester ()
Data Table 2: Functional Comparison of Ethyl Esters
| Parameter | Ile-Arg-Ile-Cys-Arg-Lys-Gly-OEt | Ketoprofen Ethyl Ester | Butyric Acid Ethyl Ester |
|---|---|---|---|
| Primary Use | Peptide prodrug/carrier | Anti-inflammatory prodrug | Battery electrolyte additive |
| Hydrolysis Site | C-terminal ester | Carboxylic acid ester | Carboxylic acid ester |
| Bioactivity | Potential antimicrobial | Active upon hydrolysis | Non-biological |
Research Findings and Mechanistic Insights
Cationic Peptides and Membrane Interactions
The target peptide’s high positive charge (+4) facilitates interaction with negatively charged bacterial membranes or nucleic acids, a trait shared with antimicrobial peptides (AMPs). In contrast, the analog from lacks cationic dominance, limiting membrane penetration .
Ethyl Ester Role in Bioavailability
Similar to ketoprofen ethyl ester , the C-terminal ethyl ester in the target compound likely acts as a prodrug motif, improving intestinal absorption. Upon hydrolysis, the free carboxylic acid (glycine) may enhance target engagement.
Stability Considerations
The cysteine thiol introduces oxidation sensitivity, requiring stabilizers (e.g., antioxidants) absent in analogs like Ile-Glu-Leu-Leu-Gln-Ala-Arg. This contrasts with non-peptide ethyl esters (e.g., butyric acid ethyl ester), which prioritize thermal over chemical stability .
Q & A
Basic: What experimental design strategies can optimize the synthesis of Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester to enhance yield and purity?
Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, solvent ratios, catalyst concentration). Use factorial designs to identify interactions between parameters and central composite designs for response surface modeling . Ensure rigorous characterization of intermediates and final products via HPLC-MS and NMR to verify purity (>95%) and structural integrity. For reproducibility, document all synthesis conditions (e.g., reaction time, purification steps) as per guidelines for experimental rigor .
Advanced: How can computational modeling predict the conformational stability of this compound under varying pH conditions?
Methodological Answer:
Use molecular dynamics (MD) simulations and quantum mechanical (QM) calculations to model peptide folding and disulfide bond stability. Software like GROMACS or AMBER can simulate solvent interactions and pH-dependent protonation states of arginine and lysine residues. Validate predictions with experimental data from circular dichroism (CD) spectroscopy and pH titration assays . Cross-reference computational results with empirical stability studies to refine force field parameters .
Basic: What analytical techniques are critical for characterizing the identity and purity of this peptide ethyl ester?
Methodological Answer:
- Mass Spectrometry (MS): Confirm molecular weight via MALDI-TOF or ESI-MS, ensuring isotopic patterns match theoretical values .
- Nuclear Magnetic Resonance (NMR): Assign 1H/13C signals to verify backbone connectivity and side-chain functionalities (e.g., cysteine disulfide bonds) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 214 nm) to assess purity. Include retention time consistency across triplicate runs .
Advanced: How can researchers resolve contradictory data regarding the peptide’s bioactivity in different in vitro assays?
Methodological Answer:
Apply meta-analysis to identify assay-specific variables (e.g., cell line variability, incubation time). Perform dose-response curves under standardized conditions (e.g., controlled oxygen levels, serum-free media) to isolate confounding factors. Use statistical tests (ANOVA, t-tests) to evaluate significance of discrepancies, ensuring p-values are adjusted for multiple comparisons . Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
Basic: What protocols ensure reproducible enzymatic cleavage of the ethyl ester group during functional studies?
Methodological Answer:
Optimize cleavage using pH-controlled enzymatic hydrolysis (e.g., esterases or lipases). Pre-screen enzymes for substrate specificity via kinetic assays (Km, Vmax). Monitor reaction progress via TLC or LC-MS and terminate with acid quenching (pH 2–3). Validate completeness of cleavage by comparing free glycine levels (via amino acid analysis ) before and after hydrolysis .
Advanced: How can researchers design a study to investigate the peptide’s interaction with lipid bilayers as a model for membrane permeability?
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (Ka, Kd) with synthetic lipid vesicles. Complement with fluorescence anisotropy to assess peptide-induced membrane fluidity changes. For structural insights, employ cryo-electron microscopy (cryo-EM) to visualize peptide insertion into bilayers . Ensure controls include scrambled-sequence peptides to rule out nonspecific interactions .
Basic: What steps are essential for ensuring the stability of this compound during long-term storage?
Methodological Answer:
- Lyophilization: Store in lyophilized form at -80°C under argon to prevent oxidation of cysteine residues.
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition products .
- Buffered Solutions: For aqueous storage, use antioxidants (e.g., 1 mM DTT) and chelating agents (e.g., EDTA) in pH 7.4 buffers .
Advanced: How can machine learning models predict the peptide’s potential off-target interactions in proteomic databases?
Methodological Answer:
Train neural networks on structural descriptors (e.g., 3D pharmacophore fingerprints, solvent-accessible surface areas) and known interaction datasets (e.g., STRING, BioGRID). Validate predictions using yeast two-hybrid screens or affinity purification-mass spectrometry (AP-MS) . Optimize model accuracy by incorporating negative controls (non-binding peptides) and adjusting hyperparameters (e.g., learning rate, dropout layers) .
Basic: What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in cell culture studies?
Methodological Answer:
Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. Apply Grubbs’ test to remove outliers and ANCOVA to compare curve slopes across experimental groups. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .
Advanced: How can isotopic labeling (e.g., 13C/15N) elucidate the peptide’s metabolic fate in pharmacokinetic studies?
Methodological Answer:
Synthesize isotopically labeled peptide via solid-phase peptide synthesis (SPPS) with 13C-arginine and 15N-lysine. Track metabolites in plasma/tissue homogenates using LC-HRMS with stable isotope tracing. Quantify degradation half-lives via compartmental modeling (e.g., non-linear mixed-effects modeling in Phoenix WinNonlin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
